

Application Note: Optimized Synthesis of H-Val-Tyr-NH₂·HCl

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Compound of Interest

Compound Name: *H-Val-tyr-NH₂ hcl*

CAS No.: 126712-17-2

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Overcoming Steric Hindrance and Counterion Toxicity in Bioactive Dipeptides

Executive Summary

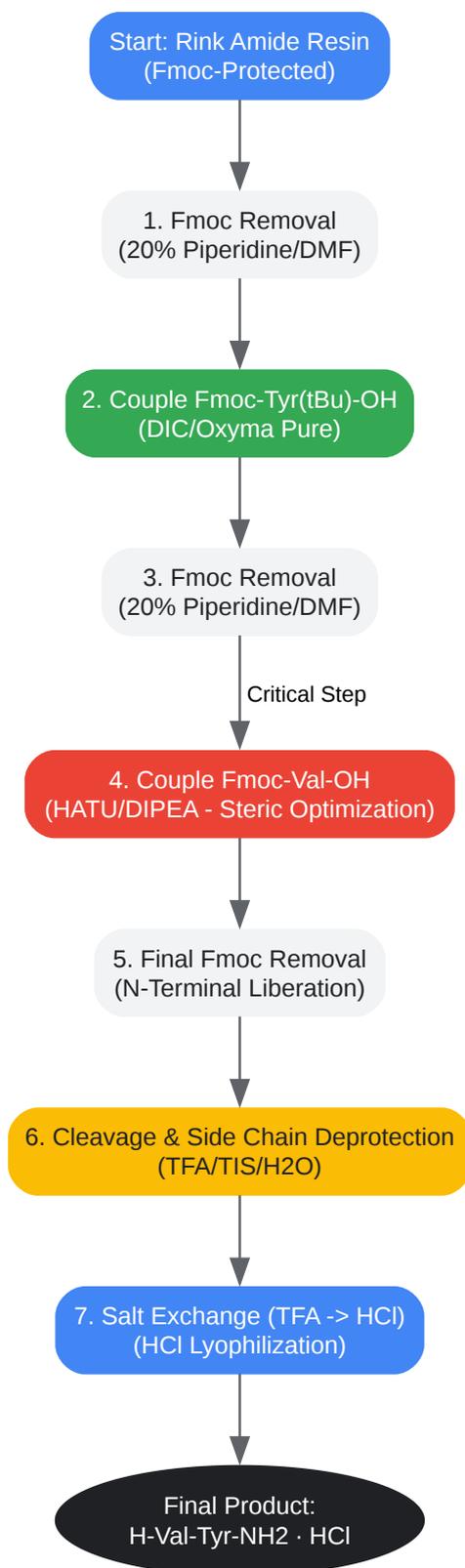
The dipeptide H-Val-Tyr-NH₂ (Valyl-Tyrosinamide) is a bioactive pharmacophore often investigated for its antihypertensive properties (ACE inhibition) and as a structural motif in larger protease inhibitors.[1] While dipeptide synthesis appears deceptively simple, two Critical Process Parameters (CPPs) define the success of this specific target:

- **Steric Hindrance:** The N-terminal Valine possesses a bulky -branched isopropyl side chain, which can kinetically retard acylation, leading to deletion sequences even in short chains.[1]
- **Salt Form Biocompatibility:** Standard Solid-Phase Peptide Synthesis (SPPS) yields a Trifluoroacetate (TFA) salt.[1] TFA is cytotoxic and can skew biological assay data (e.g., by altering pH or binding kinetics).[1] Conversion to the Hydrochloride (HCl) salt is strictly required for reliable in vivo or cell-based assays.[1]

This guide details a HATU-mediated SPPS protocol optimized for steric bulk, followed by a validated Lyophilization-Based Anion Exchange to yield the pharmaceutical-grade HCl salt.

Strategic Workflow

The synthesis follows a linear Fmoc/tBu strategy on Rink Amide resin to install the C-terminal amide directly.



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Figure 1: Optimized SPPS Workflow for H-Val-Tyr-NH₂-HCl. Note the use of HATU specifically for the Valine coupling to ensure complete conversion.

Materials & Reagents

Component	Specification	Rationale
Resin	Rink Amide MBHA (0.5–0.7 mmol/g)	Yields C-terminal amide (-NH ₂) directly upon cleavage. [1] MBHA linker is robust.
Amino Acid 1	Fmoc-Tyr(tBu)-OH	t-Butyl protection prevents side-chain alkylation during cleavage.[1]
Amino Acid 2	Fmoc-Val-OH	N-terminal residue.[1]
Coupling Reagent A	DIC / Oxyma Pure	Standard efficiency, suppresses racemization (safer than HOBt).[1]
Coupling Reagent B	HATU / DIPEA	High Power: Essential for driving the reaction with the bulky Valine residue to completion.
Cleavage Cocktail	TFA / TIS / H ₂ O (95:2.5:2.[1]5)	Standard "Reagent K" variant; TIS scavenges t-butyl cations. [1]
Exchange Solvent	0.1 M HCl (aq)	Source of chloride counterions for salt exchange.[1]

Detailed Protocol

Phase 1: Solid Phase Assembly (0.1 mmol scale)[1][2]

1. Resin Preparation:

- Weigh 150–200 mg of Rink Amide MBHA resin (assuming ~0.6 mmol/g loading) into a fritted reaction vessel.

- Swelling: Add DMF (3 mL) and rock for 30 minutes. Drain.

2. Fmoc Deprotection (Cycle 1):

- Add 20% Piperidine in DMF (3 mL).[1][2] Rock for 5 mins.[3] Drain.
- Add fresh 20% Piperidine in DMF (3 mL). Rock for 10 mins. Drain.
- Wash: DMF (3 mL) × 5 times. Ensure all piperidine is removed to prevent premature Fmoc removal of the next AA.

3. Coupling Tyrosine (Standard Coupling):

- Dissolve Fmoc-Tyr(tBu)-OH (0.4 mmol, 4 eq) and Oxyma Pure (0.4 mmol, 4 eq) in minimal DMF (~1-2 mL).
- Add DIC (0.4 mmol, 4 eq).
- Pre-activation: Let the mixture stand for 2 minutes (solution turns yellow/orange).
- Add to resin.[4][3][5][6][7][8] Rock for 60 minutes at Room Temp (RT).
- Wash: DMF × 3.[4][6][8]

4. Fmoc Deprotection (Cycle 2):

- Repeat Step 2 to remove Fmoc from the Tyrosine.

5. Coupling Valine (Sterically Optimized Coupling):

- Scientist's Note: Valine is -branched.[1] While coupling onto Tyr is not the hardest reaction, Valine's activation can be sluggish. We switch to HATU here to guarantee high yield and purity.
- Dissolve Fmoc-Val-OH (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in DMF.
- Add DIPEA (0.8 mmol, 8 eq). Note: Base is required for HATU.[1]

- Add immediately to resin.[4] Rock for 60–90 minutes.
- Wash: DMF × 4, DCM × 3.[1] Shrink resin with Methanol (optional) and dry under vacuum if pausing.[1]

6. Final Fmoc Removal:

- Perform Step 2 one last time to liberate the N-terminal amine (H-Val-...).[1]
- Final Wash: DMF × 5, DCM × 5.[1] Dry resin under nitrogen/vacuum.[4]

Phase 2: Cleavage & Isolation[1]

- Cocktail Prep: Prepare 5 mL of TFA/TIS/H₂O (95:2.5:2.5).
- Reaction: Add cocktail to dry resin. Rock for 2 hours at RT.[3]
 - Mechanism:[1][2][9][10] TFA cleaves the linker (releasing the amide) and removes the t-butyl group from Tyrosine.
- Precipitation:
 - Collect filtrate in a 50 mL centrifuge tube.
 - Add cold Diethyl Ether (40 mL). The peptide will precipitate as a white solid.
 - Centrifuge (3000 rpm, 5 min). Decant ether.
 - Repeat ether wash × 2.[3]
- Crude Isolation: Dry the pellet under nitrogen. This is the TFA Salt.

Phase 3: TFA to HCl Salt Exchange (Critical for Bioassays)[1]

Why this matters: Residual TFA is a strong acid (pKa ~0) and can be toxic to cells at concentrations >10 μM.[1]

Protocol (Lyophilization Method):

- Dissolution: Dissolve the crude peptide precipitate in 10 mM HCl (approx 2 mg peptide per mL).
 - Caution: Do not use strong HCl (>100 mM) as it may degrade the peptide bond over time. 10 mM is sufficient to protonate the amines and displace TFA.
- Equilibration: Let stand for 5 minutes at RT.
- Freeze & Lyophilize: Freeze in liquid nitrogen or -80°C freezer. Lyophilize (freeze-dry) overnight.
- Repetition: Re-dissolve the resulting powder in fresh 10 mM HCl and lyophilize again.
 - Recommendation: Perform this cycle 3 times to ensure >98% exchange of TFA to Cl⁻.
- Final Step: Dissolve in pure water (HPLC grade) and lyophilize one final time to remove excess free HCl.

Analytical Validation

Expected Mass:

- Formula: C₁₄H₂₁N₃O₃[1]
- Monoisotopic Mass: 279.16 Da[1]
- [M+H]⁺: 280.17[1]

HPLC Conditions:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Jupiter), 5 μm, 4.6 × 150 mm.[1]
- Mobile Phase A: 0.1% TFA in Water (or 0.1% Formic Acid for MS).[1]
- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Gradient: 5% B to 60% B over 20 minutes. (Dipeptides are polar; expect early elution).

- Detection: UV 214 nm (amide bond) and 280 nm (Tyrosine side chain).[1]

Verification of Salt Exchange:

- Ion Chromatography (IC): Gold standard for quantifying Chloride vs. Trifluoroacetate content. [1]
- 19F-NMR: Quick check. The TFA signal (-76 ppm) should be absent or <1% relative to an internal standard.[1]

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